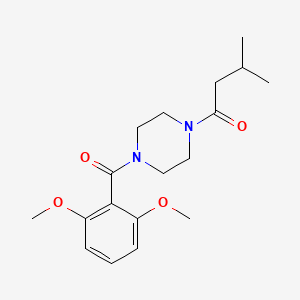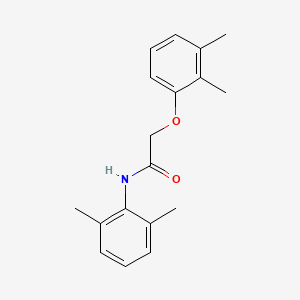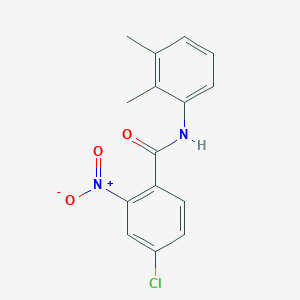![molecular formula C14H21Cl3NO5PS B5546487 diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate belong to a class of organic compounds known as organophosphonates. They contain a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms (one by a double bond) and an organic group .
Molecular Structure Analysis
The molecular structure of organophosphonates typically involves a tetrahedral geometry around the phosphorus atom . The specific structure of diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would require more specific information or computational chemistry methods to determine .Chemical Reactions Analysis
Organophosphonates can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific organophosphonate like diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Chemotherapy Target : Diisopropyl (diisopropoxyphosphorylmethylsulfonylmethyl)phosphonate, a monosulfone of a diphosphate ester, has been investigated as a target for chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007). Similarly, its disulfone variant has also been explored for the same application (Wong, Olmstead, Fettinger, & Gervay-Hague, 2007).
Enzyme Inhibition in Cancer and HIV Therapy : Vinyl sulfones, including those paired with phosphonate groups, are seen as highly functionalized mimics of mono-, di-, and triphosphates, and have been of interest as agents for enzyme inhibition in both cancer and HIV therapy (Wong, Olmstead, Fettinger, & Gervay-Hague, 2008).
Optically Active α-Amino Phosphonates Synthesis : The stereoselective catalytic synthesis of ring-substituted [amino(phenyl)methyl]phosphonates has been achieved through an efficient one-pot procedure (Goulioukina, Shergold, Rybakov, & Beletskaya, 2017).
Antiviral Activity : Certain derivatives of diisopropyl phosphonates have been studied for their antiviral activity, particularly against herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Synthesis of Low-Coordinated Trivalent Phosphorus Compounds : Diisopropyl 1,1-dichloroalkylphosphonates have been used as starting materials for the synthesis of various trivalent phosphorus compounds (Grandin, About-jaudet, Collignon*, Denis, & Savignac, 1992).
Chemo-Enzymatic Synthesis of Phosphonic Acid Analogues : Diisopropyl α-chloroacetoxyphosphonates have been resolved by enzyme-catalyzed hydrolysis for the synthesis of phosphonic acid analogues of various amino acids (Hammerschmidt & Wuggenig, 1999).
Structural and Computational Studies for SARS-CoV-2 Proteins : α-Aminophosphonates derivatives have been studied for their structural and computational properties, including molecular docking with the SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-di(propan-2-yloxy)phosphorylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl3NO5PS/c1-10(2)22-24(19,23-11(3)4)13(14(15,16)17)18-25(20,21)12-8-6-5-7-9-12/h5-11,13,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXVBFEQOQVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)


![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)
![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
